2-Isopropyloxazole

Description

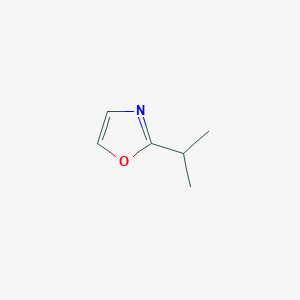

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-propan-2-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5(2)6-7-3-4-8-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIOLMRKUOHMSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374553-32-9 | |

| Record name | 2-(propan-2-yl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Isopropyloxazole and Its Derivatives

Classical and Contemporary Approaches to Oxazole (B20620) Core Formation

The oxazole ring is a fundamental heterocyclic motif found in numerous biologically active compounds and serves as a versatile building block in organic synthesis. mdpi.com Consequently, a variety of synthetic methods for constructing the oxazole core have been developed, ranging from classical cyclocondensation reactions to modern multicomponent strategies.

Cyclocondensation Reactions for 2-Substituted Oxazoles

Cyclocondensation reactions represent a traditional and widely employed strategy for the synthesis of 2-substituted oxazoles. A common approach involves the reaction of α-haloketones with amides, a method known as the Bredereck synthesis, which readily yields 2,4-disubstituted oxazoles. ijpsonline.com Another classical method is the Robinson-Gabriel synthesis, which utilizes the cyclodehydration of α-acylamino ketones. mdpi.com This reaction is typically promoted by strong acids such as sulfuric acid or phosphorus oxychloride. mdpi.comresearchgate.net

More contemporary methods often employ milder and more efficient reagents. For instance, the coupling of an acyl chloride with an isocyanide in the presence of a mild base provides a chemoselective route to 2,5-disubstituted oxazoles. researchgate.net Microwave-assisted organic synthesis has also emerged as a powerful tool, with methods like the reaction of oximes with acyl chlorides in the presence of a catalyst like DMAP under microwave irradiation offering a rapid and efficient pathway to oxazoles. researchgate.net

Dehydrative Cyclization Strategies for Oxazole Synthesis

Dehydrative cyclization offers a direct and atom-economical approach to oxazole synthesis. A prominent example is the cyclodehydration of N-(2-hydroxyethyl)amides to form 2-oxazolines, which are immediate precursors to oxazoles. mdpi.comresearchgate.net This transformation can be achieved using a variety of dehydrating agents, including stoichiometric reagents like DAST and Burgess reagent, or through catalytic methods. mdpi.comresearchgate.net Triflic acid (TfOH) has been reported as an effective promoter for this dehydrative cyclization, offering a practical method that generates water as the only byproduct. mdpi.comresearchgate.netnih.gov This method is tolerant of various functional groups and can be performed as a one-pot synthesis directly from carboxylic acids and amino alcohols. mdpi.comresearchgate.netnih.gov

Another strategy involves the iodine(III)-mediated reaction of ketones with nitriles. In the presence of an acid like trifluoromethanesulfonic acid (TfOH) or bis(trifluoromethane-sulfonyl)imide (Tf₂NH), iodosobenzene (B1197198) can promote the reaction between dicarbonyl or monocarbonyl compounds and nitriles to directly yield substituted oxazoles under mild conditions. mdpi.com

Multicomponent Reaction Paradigms for Oxazole Construction

Multicomponent reactions (MCRs) have gained significant traction in the synthesis of complex molecules like oxazoles due to their efficiency, convergence, and atom economy. researchgate.netrsc.org These reactions allow for the construction of highly functionalized oxazoles from simple and readily available starting materials in a single step. acs.orgnih.gov

One such paradigm is the acid-promoted multicomponent tandem cyclization. For example, a Robinson-Gabriel-type reaction has been developed for the synthesis of fully substituted oxazoles from arylglyoxal monohydrates, nitriles, and various C-nucleophiles. acs.orgnih.gov In some cases, the nitrile can serve as both a reactant and the solvent. acs.org Another innovative approach involves a visible-light-induced three-component reaction of iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles to construct complex 2,4,5-trisubstituted oxazoles. rsc.org The use of heterogeneous catalysts, such as copper ferrite (B1171679) (CuFe₂O₄) nanoparticles, in multicomponent reactions of carboxylic acids, benzoin, and ammonium (B1175870) acetate (B1210297) also provides a sustainable route to oxazoles. jsynthchem.com

Targeted Synthesis of 2-Isopropyloxazole and its Functionalized Analogues

The synthesis of the specific compound this compound and its derivatives often employs tailored applications of the general strategies described above, as well as specific functionalization techniques.

Approaches Involving Isobutyryl Chloride and Isocyanides

A direct and effective method for the synthesis of this compound and its 5-substituted derivatives involves the reaction of isobutyryl chloride with various isocyanides. rsc.orgensta-paris.fr This reaction is typically carried out in a solvent like toluene (B28343) in the presence of a base such as 2,6-lutidine. rsc.org The reaction of isobutyryl chloride with 1-chloro-4-isocyanomethyl benzene, for instance, yields 2-(4-chlorophenyl)-5-isopropyloxazole. rsc.org Similarly, reacting isobutyryl chloride with 2-isocyanomethyl furan (B31954) produces 2-furan-2-yl-5-isopropyloxazole. rsc.org The general applicability of this method allows for the synthesis of a range of 5-substituted-2-isopropyloxazoles by varying the isocyanide starting material. rsc.org

| Starting Isocyanide | Resulting this compound Derivative | Yield (%) |

| 1-chloro-4-isocyanomethyl benzene | 2-(4-Chlorophenyl)-5-isopropyloxazole | 73 |

| 2-isocyanomethyl furan | 2-Furan-2-yl-5-isopropyloxazole | 51 |

| (3-isocyano propenyl)-benzene | 5-Isopropyl-2-styryl oxazole | 48 |

Table based on data from rsc.org

Regiocontrolled Functionalization through Lithiation-Bromination Sequences

For the synthesis of specifically functionalized this compound derivatives, regiocontrolled lithiation followed by quenching with an electrophile is a powerful strategy. sci-hub.se Direct lithiation of an oxazole ring typically occurs at the C-2 position. sci-hub.se However, to achieve substitution at other positions, protecting groups or specific precursors are necessary.

An efficient synthesis of 2-bromo-5-isopropyloxazole has been reported, which can then serve as a versatile building block for further functionalization. sci-hub.se The synthesis of various bromooxazoles, including alkyl- and aryl-substituted derivatives, has been achieved on a multigram scale through regiocontrolled lithiation and subsequent reaction with an electrophilic bromine source. sci-hub.se A related strategy involves the ortho-lithiation of a bromoarene, followed by transmetalation with zinc chloride and subsequent bromination, which has been shown to improve yields of 1,2-dibromoarenes significantly. organic-chemistry.org While this specific example pertains to arenes, the principle of transmetalation to a more stable organometallic intermediate can be applied to heterocyclic systems to control reactivity and improve yields in functionalization reactions.

| Compound | Synthetic Method | Precursor | Yield (%) |

| 2-Bromo-5-isopropyloxazole | Lithiation-bromination | This compound | 83 |

Table based on data from sci-hub.se

Preparation of Alkyl- and Aryl-Substituted 2-Isopropyloxazoles

The preparation of 2-isopropyloxazoles bearing additional alkyl or aryl substituents can be achieved through several synthetic strategies. One common approach involves the reaction of α-haloketones with amides, known as the Bredereck reaction, which is effective for synthesizing 2,4-disubstituted oxazoles. ijpsonline.com Another versatile method is the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to form 5-substituted oxazoles. ijpsonline.com

A highly efficient one-step method for producing highly substituted oxazole derivatives involves the palladium-catalyzed reaction of simple amides and ketones. This process proceeds through sequential C-N and C-O bond formations via an sp2 C-H activation pathway. acs.orgorganic-chemistry.org The reaction utilizes palladium acetate as the catalyst, K2S2O8 as an oxidant, and CuBr2 as a promoter, and has demonstrated broad substrate scope and functional group tolerance. organic-chemistry.org For instance, various benzamides and ketones can be converted into the corresponding oxazoles in moderate to excellent yields. organic-chemistry.org

Direct arylation of pre-existing oxazole rings also serves as a powerful tool for introducing aryl substituents. For example, palladium-catalyzed direct arylation of oxazoles with aryl bromides can be achieved with high regioselectivity. beilstein-journals.org

A summary of representative methods for the synthesis of substituted oxazoles is presented below:

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| Amides and Ketones | Pd(OAc)₂, K₂S₂O₈, CuBr₂ | Highly substituted oxazoles | acs.orgorganic-chemistry.org |

| α-Haloketones and Amides | Heat | 2,4-Disubstituted oxazoles | ijpsonline.com |

| Aldehydes and TosMIC | Base | 5-Substituted oxazoles | ijpsonline.com |

| Oxazoles and Aryl Bromides | Pd Catalyst, Base | Aryl-substituted oxazoles | beilstein-journals.org |

Advanced Synthetic Protocols and Catalytic Strategies for Oxazole Scaffolds

Modern synthetic chemistry has seen the advent of sophisticated catalytic systems that offer milder reaction conditions, higher efficiency, and greater selectivity in the construction of oxazole rings. These include both metal-catalyzed and organocatalytic approaches.

Transition metal catalysis is a cornerstone of modern organic synthesis, and the formation of oxazoles is no exception. Various metals, including palladium, copper, gold, and zinc, have been employed to catalyze the cyclization and functionalization reactions leading to oxazole derivatives.

Palladium catalysis is particularly prominent. A notable example is the palladium-catalyzed sequential C-N/C-O bond formation, which allows for the synthesis of oxazole derivatives from readily available amides and ketones. acs.orgorganic-chemistry.org This method is valued for its operational simplicity and the ability to construct highly substituted oxazoles in a single step. acs.org Furthermore, palladium catalysts are effective in the direct C-H arylation of oxazoles, enabling the introduction of aryl groups at specific positions on the oxazole ring. beilstein-journals.org

Copper-catalyzed reactions also offer efficient routes to oxazoles. For instance, copper(I)-catalyzed cycloaddition of acyl azides and 1-alkynes provides a regioselective pathway to 2,5-disubstituted oxazoles. tandfonline.com Copper-N-heterocyclic carbene (NHC) complexes have been used to synthesize 2-substituted oxazolines from nitriles and aminoalcohols under milder conditions than previously reported methods. organic-chemistry.org

Gold catalysts have been utilized to transform propargylic amides into the corresponding alkylideneoxazolines. organic-chemistry.org Additionally, zinc iodide (ZnI₂) and iron(III) chloride (FeCl₃) have been shown to mediate the selective and regiocontrolled synthesis of 2-oxazolines and 2-oxazoles from the cyclization of acetylenic amides under mild conditions. organic-chemistry.orgacs.org

A selection of metal-catalyzed methods for oxazole synthesis is highlighted in the following table:

| Catalyst/Metal | Substrates | Product | Reference |

| Palladium(II) | Amides and Ketones | Substituted Oxazoles | acs.orgorganic-chemistry.org |

| Copper(I) | Acyl Azides and 1-Alkynes | 2,5-Disubstituted Oxazoles | tandfonline.com |

| Gold(I) | Propargylic Amides | Alkylideneoxazolines | organic-chemistry.org |

| ZnI₂ / FeCl₃ | Acetylenic Amides | 2-Oxazolines and 2-Oxazoles | organic-chemistry.orgacs.org |

| Copper-NHC | Nitriles and Aminoalcohols | 2-Substituted Oxazolines | organic-chemistry.org |

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of heterocyclic compounds, including oxazolines and oxazoles. These methods often provide advantages in terms of cost, toxicity, and environmental impact.

A notable organocatalytic method is the dehydrative cyclization of N-(2-hydroxyethyl)amides to form 2-oxazolines. This reaction can be promoted by organocatalysts such as a 1,3,5,2,4,6-triazatriphosphorine (TAP)-derived catalyst, which facilitates a metal-free, biomimetic cyclization with high yields and broad substrate scope. organic-chemistry.orgacs.org This process is known for its high functional-group tolerance and can be performed on a gram scale. organic-chemistry.org Triflic acid has also been reported as an effective promoter for this dehydrative cyclization, generating only water as a byproduct. mdpi.com

Furthermore, a metal-free cyclization of N-propargylamides using (diacetoxyiodo)benzene (B116549) (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source can produce (E)-5-iodomethylene-2-oxazolines. rsc.org These products can be further derivatized to various oxazoline (B21484) and oxazole structures. rsc.org Aldol/cyclization cascade reactions employing organocatalysts like 1,1-diaminobenzalazine have also been reported for the synthesis of oxazolines. researchgate.net

The table below summarizes key organocatalytic approaches to oxazoline and oxazole synthesis:

| Catalyst/Promoter | Substrates | Product | Reference |

| TAP-derived organocatalyst | N-(2-Hydroxyethyl)amides | 2-Oxazolines | organic-chemistry.orgacs.org |

| Triflic Acid | N-(2-Hydroxyethyl)amides | 2-Oxazolines | mdpi.com |

| PhI(OAc)₂ / LiI | N-Propargylamides | (E)-5-Iodomethylene-2-oxazolines | rsc.org |

| 1,1-Diaminobenzalazine | Aldehydes and other substrates | Oxazolines | researchgate.net |

Reactivity and Mechanistic Investigations of 2 Isopropyloxazole

Electrophilic Aromatic Substitution (EAS) Reactivity of the Oxazole (B20620) Ring

The oxazole ring is an electron-rich heterocyclic system, but its reactivity in electrophilic aromatic substitution (EAS) is generally considered to be low. pharmaguideline.com The presence of the electronegative oxygen and nitrogen atoms deactivates the ring towards electrophilic attack compared to benzene. wikipedia.org However, the substitution pattern of the oxazole ring can significantly influence the feasibility and outcome of EAS reactions.

Electrophilic substitution on the oxazole ring typically occurs at the C5 position. tandfonline.com The presence of electron-donating groups on the ring can activate it towards electrophilic attack. pharmaguideline.comnumberanalytics.com For 2-isopropyloxazole, the isopropyl group is an electron-donating group, which should, in principle, enhance the reactivity of the ring towards electrophiles, directing them to the C5 position.

The general mechanism for electrophilic aromatic substitution involves a two-step process:

Attack of the electrophile: The aromatic π system acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

While general principles of EAS apply, specific data on the electrophilic substitution of this compound is not extensively documented in the provided search results. However, the reactivity can be inferred from studies on other substituted oxazoles. For instance, the presence of activating groups is often required for successful EAS reactions on the oxazole nucleus. wikipedia.org

Nucleophilic Reactivity and Substitution Pathways of this compound

Nucleophilic attack on the oxazole ring is a significant aspect of its chemistry. The electron-deficient nature of the carbon atoms, particularly C2, C4, and C5, makes them susceptible to nucleophilic attack.

Mechanistic Studies of Nucleophilic Attack on Oxazole Derivatives

Nucleophilic substitution reactions on the oxazole ring are not as common as on other heterocyclic systems and often require the presence of a good leaving group. tandfonline.comsemanticscholar.org The C2 position of the oxazole ring is the most susceptible to nucleophilic attack due to its electron-deficient character, a result of the adjacent electronegative oxygen and nitrogen atoms. pharmaguideline.comtandfonline.com The order of reactivity for nucleophilic substitution on the oxazole ring is generally C2 > C4 > C5. tandfonline.comsemanticscholar.org

The mechanism of nucleophilic substitution on an oxazole derivative typically involves the following steps:

Nucleophilic Attack: An electron-rich nucleophile attacks the electron-deficient carbon atom (e.g., C2) of the oxazole ring. geeksforgeeks.org

Formation of an Intermediate: A tetrahedral intermediate is formed.

Departure of the Leaving Group: The leaving group departs, and the aromaticity of the oxazole ring is restored.

In many instances, nucleophilic attack on the oxazole ring can lead to ring cleavage rather than substitution, especially in the absence of a suitable leaving group. pharmaguideline.com For this compound, a nucleophilic attack would preferentially occur at the C2 position. However, since the isopropyl group is not a typical leaving group, such a reaction would likely require harsh conditions or lead to ring-opening.

Stereochemical Aspects of Nucleophilic Substitutions on Chiral Oxazoline (B21484) Scaffolds

While this compound itself is not chiral, it can be a precursor to or a component of larger molecules containing chiral centers. The stereochemical outcome of nucleophilic substitution reactions on related chiral oxazoline scaffolds is of significant interest in asymmetric synthesis. diva-portal.org

Oxazolines are closely related five-membered heterocyclic compounds that differ from oxazoles by the absence of one double bond. The stereochemistry of nucleophilic substitution at a chiral center adjacent to or part of an oxazoline ring is crucial for controlling the stereochemistry of the final product. libretexts.org

Two primary mechanisms govern the stereochemical outcome of nucleophilic substitutions:

S_N2 (Substitution Nucleophilic Bimolecular): This mechanism involves a one-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group. This "backside attack" results in an inversion of the stereochemical configuration at the chiral center. allen.inucsd.edu

S_N1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism. First, the leaving group departs to form a planar carbocation intermediate. In the second step, the nucleophile can attack the carbocation from either face, leading to a mixture of enantiomers (racemization). allen.inucsd.edu

The choice between an S_N1 and S_N2 pathway, and thus the stereochemical outcome, is influenced by factors such as the structure of the substrate, the nature of the nucleophile and leaving group, and the solvent. allen.in In the context of chiral oxazolines, the ring itself can direct the stereochemical course of the reaction, and the choice of catalyst can also play a pivotal role in achieving high enantioselectivity. nih.gov For instance, chiral ligands, including those derived from oxazolines, are widely used to induce asymmetry in catalytic reactions. mdpi.com

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Oxazoles can participate in various cycloaddition reactions, acting as either dienes or dipolarophiles.

Hetero-Diels-Alder (HDA) Reactions of 5-Alkoxyoxazoles and Dienophiles

The Hetero-Diels-Alder (HDA) reaction is a type of [4+2] cycloaddition where one or more atoms in the diene or dienophile are heteroatoms. 5-Alkoxyoxazoles are known to act as azadienes in HDA reactions with electron-deficient dienophiles. rsc.org This reaction provides a versatile route to substituted pyridine (B92270) derivatives, including 3-hydroxypyridines, which are present in bioactive molecules like vitamin B6. rsc.orgresearchgate.net

The general mechanism proceeds as follows:

Cycloaddition: The 5-alkoxyoxazole (the diene) reacts with a dienophile (e.g., an alkene or alkyne) to form a bicyclic intermediate. wikipedia.org

Aromatization: The unstable bicyclic adduct undergoes elimination of an alcohol molecule, often under acidic conditions, to yield the aromatic pyridine ring. rsc.org

A study on the HDA reaction of various 5-ethoxyoxazoles with dienophiles demonstrated that the reaction proceeds well with a range of substituents on the oxazole ring. rsc.org Notably, the steric hindrance of the substituent at the C2 position did not significantly affect the reaction outcome. For example, 2-isopropyl-5-ethoxyoxazole reacted to give the corresponding pyridine derivative in a good yield of 75%. rsc.org

| Oxazole Substituent at C2 | Yield (%) |

|---|---|

| Unsubstituted | 85 |

| Isopropyl | 75 |

1,3-Dipolar Cycloadditions in Oxazole Chemistry

1,3-Dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.org While oxazoles themselves are not classic 1,3-dipoles, they can be involved in reactions that generate 1,3-dipolar species, or they can act as dipolarophiles. More commonly, related compounds or intermediates in oxazole synthesis, such as nitrile ylides, readily participate in 1,3-dipolar cycloadditions. rsc.org

Nitrile ylides are key intermediates in some oxazole syntheses and can react with various dipolarophiles. rsc.org Furthermore, azomethine ylides can undergo 1,3-dipolar cycloaddition with carbonyl compounds to form oxazolidines, which are structurally related to oxazoles. mdpi.comnih.gov

The van Leusen oxazole synthesis, a well-known method for preparing oxazoles, involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). This reaction is believed to proceed through a 1,3-dipolar cycloaddition mechanism. nih.gov

While direct participation of this compound as a 1,3-dipole is not described, the broader chemistry of oxazoles and their precursors is rich with examples of 1,3-dipolar cycloaddition reactions, which are fundamental to the synthesis of a variety of heterocyclic systems. cdnsciencepub.comacs.org

Transition Metal-Mediated Transformations

Transition metal catalysis has become an indispensable tool in modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org In the context of this compound, these methods provide powerful strategies for its functionalization.

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process involving an organoboron reagent and an organic halide, is a cornerstone of C-C bond formation. sci-hub.semdpi.com The utility of bromooxazoles as precursors for such transformations is well-documented, allowing for the introduction of various substituents onto the oxazole core. sci-hub.se

A systematic study on the regiocontrolled synthesis and subsequent Suzuki-Miyaura coupling of bromooxazoles has provided valuable insights into the reactivity of these building blocks. sci-hub.se Specifically, the synthesis of 2-, 4-, and 5-bromooxazoles can be achieved through regiocontrolled lithiation followed by quenching with an electrophilic bromine source. sci-hub.se

The utility of these bromooxazole building blocks is demonstrated in their palladium-catalyzed Suzuki-Miyaura cross-coupling with various arylboronic acids. The reactions typically proceed under mild conditions, employing a palladium catalyst, a base, and a suitable solvent system. For instance, the coupling of 4-bromo-2-isopropyloxazole with different boronic acids can furnish a range of 4-aryl-2-isopropyloxazoles. While specific data for the 2-isopropyl substituted bromooxazole is part of a broader study, the general conditions and outcomes for related bromooxazoles are illustrative. The reaction conditions often involve a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source and a phosphine (B1218219) ligand, a base such as K₃PO₄ or Cs₂CO₃, and a solvent mixture like dioxane/water. sci-hub.senih.gov

The efficiency of the Suzuki-Miyaura coupling can be influenced by the steric and electronic properties of both the bromooxazole and the boronic acid. For instance, sterically demanding boronic acids may require optimized catalyst systems to achieve good yields. nih.gov The general catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of the bromooxazole to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. mdpi.com

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions of Bromooxazoles This table is illustrative of typical conditions and yields for Suzuki-Miyaura reactions of bromooxazoles based on general findings in the literature. Specific yields for this compound derivatives may vary.

| Bromooxazole Reactant | Boronic Acid | Catalyst System | Base | Solvent | Product | Yield (%) |

| 4-Bromo-2-methyloxazole | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 2-Methyl-4-phenyloxazole | 85 |

| 5-Bromo-2-methyloxazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 2-Methyl-5-(4-methoxyphenyl)oxazole | 92 |

| 2-Bromo-5-methyloxazole | 3-Tolylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 5-Methyl-2-(3-tolyl)oxazole | 78 |

Data adapted from general procedures for Suzuki-Miyaura cross-coupling of bromooxazoles. sci-hub.senih.gov

Oxidative heterocyclization represents a powerful strategy for the synthesis of heterocyclic compounds, including oxazoles. rsc.org These reactions often involve the formation of one or more bonds in a single step through an oxidative process, typically mediated by a transition metal catalyst or an oxidizing agent.

The synthesis of substituted 2-isopropyloxazoles can be achieved via cyclization reactions. For example, the cyclization of N-(1-cyano-2-methylpropyl)-3,4-dimethoxybenzamide using phosphorus pentoxide in polyphosphoric acid (PPA) at elevated temperatures has been shown to produce 5-(3,4-dimethoxyphenyl)-2-isopropyloxazole in good yield. epdf.pub This transformation represents a dehydration and cyclization cascade to form the oxazole ring.

While the above example describes the formation of a this compound derivative, oxidative heterocyclization can also refer to transformations where the oxazole ring is constructed from acyclic precursors under oxidative conditions. For instance, copper-catalyzed oxidative heterocyclization of arylidenearylthiosemicarbazides is a known method for synthesizing triazoles, demonstrating the potential of copper catalysts in such transformations. rsc.org Although direct examples involving the synthesis of this compound through a copper-catalyzed oxidative heterocyclization of specific acyclic precursors are not prominently reported, the general principle remains relevant. Such a pathway could hypothetically involve the oxidative cyclization of a precursor containing the isopropyl group and the requisite atoms to form the oxazole ring.

Furthermore, transition metals like rhodium have been employed in oxidative annulation reactions to construct fused heterocyclic systems. mdpi.com These reactions often proceed through C-H activation, where the metal catalyst activates a C-H bond to initiate the cyclization cascade. sioc-journal.cnnih.govrsc.org While specific examples of rhodium-catalyzed oxidative heterocyclization to form a simple this compound are not detailed in the literature, the methodology's potential for creating more complex structures containing this moiety is significant.

The synthesis of oxazoles can also be achieved through the oxidation of oxazolines, which are the dihydro-analogs of oxazoles. Various oxidizing agents can be employed for this dehydrogenation step.

Computational and Theoretical Studies of 2 Isopropyloxazole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-isopropyloxazole. DFT has become a standard method due to its favorable balance of computational cost and accuracy in predicting the electronic structure and geometries of organic molecules. nih.govresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electron density of the molecule, from which numerous properties can be derived.

For this compound, DFT calculations would typically be initiated by constructing an initial 3D geometry of the molecule. This structure is then optimized to find the lowest energy arrangement of its atoms on the potential energy surface. This process yields a stable, equilibrium geometry. nih.gov Advanced functionals, such as B3LYP or those from the SCAN family, combined with appropriate basis sets (e.g., 6-311G(d,p) or larger), are chosen to accurately model the electron distribution and interatomic forces. mdpi.comorientjchem.orgarxiv.org

Analysis of Molecular Architecture and Stereochemical Considerations

The molecular architecture of this compound is defined by the geometry of the planar five-membered oxazole (B20620) ring and the attached isopropyl group. Quantum chemical calculations provide precise values for bond lengths, bond angles, and dihedral angles that characterize this architecture.

The oxazole ring itself is an aromatic heterocycle, and calculations can quantify its degree of electron delocalization. ias.ac.in The key stereochemical feature of this compound is the conformation of the isopropyl group relative to the oxazole ring. The rotation around the C2-C(isopropyl) single bond is associated with a specific energy profile. DFT calculations can map this rotational energy landscape to identify the most stable conformer(s) and the energy barriers between them.

For instance, the most stable conformation would likely involve a staggered arrangement of the isopropyl methyl groups relative to the oxazole ring to minimize steric hindrance. By systematically rotating the isopropyl group and calculating the energy at each step, a potential energy surface can be generated, revealing the global minimum and any local minima corresponding to stable or metastable conformers.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound This table presents expected values based on calculations for similar heterocyclic molecules. orientjchem.org Actual experimental or calculated data for this compound is not available in the cited literature.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G(d,p)) |

| Bond Length | O1–C2 | 1.36 Å |

| C2–N3 | 1.31 Å | |

| N3–C4 | 1.39 Å | |

| C4–C5 | 1.35 Å | |

| C5–O1 | 1.38 Å | |

| C2–C(isopropyl) | 1.51 Å | |

| Bond Angle | C5–O1–C2 | 104.5° |

| O1–C2–N3 | 115.0° | |

| C2–N3–C4 | 109.0° | |

| N3–C4–C5 | 108.5° | |

| C4–C5–O1 | 103.0° | |

| Dihedral Angle | C5–O1–C2–N3 | ~0° (planarity) |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant strength of quantum chemical calculations is the ability to predict spectroscopic data, which can then be used to validate or interpret experimental findings. nih.govmdpi.com

NMR Spectroscopy: DFT can calculate the nuclear magnetic shielding tensors for each atom (¹H, ¹³C, ¹⁵N). These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted NMR spectrum is a powerful tool for confirming the molecular structure. plos.org

The close agreement between predicted and experimental spectra provides strong confidence in the accuracy of the computed molecular structure and electronic properties. plos.org

Table 2: Predicted vs. Experimental Spectroscopic Data Comparison (Illustrative) This table illustrates how theoretical data for a compound like this compound would be compared against experimental measurements. The calculated values are hypothetical examples.

| Spectrum | Parameter | Predicted Value (DFT) | Experimental Value |

| ¹³C NMR | δ (C2) | ~159 ppm | (Not Available) |

| δ (C4) | ~138 ppm | (Not Available) | |

| δ (C5) | ~125 ppm | (Not Available) | |

| IR | ν (C=N stretch) | ~1640 cm⁻¹ | (Not Available) |

| ν (Ring stretch) | ~1510 cm⁻¹ | (Not Available) |

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations describe static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time at finite temperatures. ku.edunih.gov MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy as a function of atomic positions.

For this compound, an MD simulation would typically place the molecule in a simulated solvent box (e.g., water or chloroform) to mimic solution-phase behavior. Over the course of the simulation (nanoseconds to microseconds), the trajectory of each atom is tracked. nih.gov

Analysis of this trajectory reveals the molecule's conformational landscape—the collection of shapes it adopts and the transitions between them. elifesciences.orgbiorxiv.org For this compound, this analysis would focus on the rotational dynamics of the isopropyl group. The simulation would show how the group rotates, how much time it spends in different conformations, and the timescale of transitions between them. This provides a more realistic picture of the molecule's flexibility than static calculations alone. numberanalytics.com

Mechanistic Insights from Computational Modeling of this compound Reactions

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. mdpi.comacs.org For reactions involving this compound, such as electrophilic substitution, cycloaddition, or ring-opening reactions, computational modeling can provide a detailed, step-by-step energy profile.

This process involves:

Locating Reactants and Products: The geometries and energies of the starting materials and final products are optimized.

Identifying Transition States (TS): A key step is to find the geometry of the transition state—the highest energy point along the reaction coordinate. This is a first-order saddle point on the potential energy surface. acs.org

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (Ea), which is directly related to the reaction rate.

Identifying Intermediates: Any stable species that exist between the reactant and product, known as intermediates, are also located and their energies calculated.

By mapping out the full energy profile, chemists can understand the feasibility of a proposed mechanism, predict which reaction pathways are most favorable, and gain insight into the factors that control selectivity. usc.edu For example, a study on the lithiation of the oxazole ring would calculate the activation energies for proton abstraction at C4 versus C5 to predict the regioselectivity of the reaction.

Advanced Computational Approaches in Oxazole Research

The study of oxazoles like this compound benefits from the continuous development of more advanced computational methods.

Quantum Computational Chemistry: While still an emerging field, quantum computing holds the promise of solving the Schrödinger equation with much higher accuracy than is possible with classical computers, potentially revolutionizing the accuracy of electronic structure calculations. nih.govnih.govchemrxiv.org

Machine Learning (ML) and AI: Artificial intelligence is increasingly being used to accelerate computational chemistry. acs.org ML potentials, trained on large datasets of quantum chemical calculations, can predict energies and forces with near-quantum accuracy but at a fraction of the computational cost. This allows for much larger and longer molecular dynamics simulations. tum.de ML models are also being developed to predict reaction outcomes and retrosynthetic pathways, speeding up the discovery of new synthetic routes for complex oxazole-containing molecules.

These advanced approaches, combined with established methods like DFT and MD, are continually expanding the frontiers of what can be understood and predicted about the chemistry of this compound and the broader class of oxazole compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 2-isopropyloxazole. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

In the ¹H NMR spectrum, the isopropyl group attached to the oxazole (B20620) ring at the C2 position would exhibit a characteristic septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃). The proton on the oxazole ring itself would appear as a singlet. For instance, in 2-bromo-5-isopropyloxazole, the methine proton of the isopropyl group appears as a septet at approximately 2.97 ppm, and the methyl groups present as a doublet at 1.26 ppm. sci-hub.se The oxazole ring proton (H-4) in this case is observed at 6.70 ppm. sci-hub.se

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the oxazole ring are expected to resonate in the aromatic region of the spectrum. For 2-bromo-5-isopropyloxazole, the oxazole ring carbons appear at 162.6 (C5), 131.4 (C2), and 123.2 (C4) ppm. sci-hub.se The isopropyl group carbons are found upfield, with the methine carbon at 26.2 ppm and the methyl carbons at 20.4 ppm. sci-hub.se

A comparative analysis of these related compounds allows for the prediction of the NMR data for this compound, as summarized in the table below.

Table 1: Predicted and Comparative ¹H and ¹³C NMR Data

| Compound | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |

|---|---|---|

| This compound (Predicted) | Isopropyl-CH: ~3.0 (septet)Isopropyl-CH₃: ~1.3 (doublet)Oxazole H-4: ~7.0-7.5 (singlet)Oxazole H-5: ~6.5-7.0 (singlet) | C2: ~160-165C4: ~120-125C5: ~135-140Isopropyl-CH: ~26-28Isopropyl-CH₃: ~20-22 |

| 2-Bromo-5-isopropyloxazole sci-hub.se | 2.97 (sept, J = 6.9 Hz, 1H)1.26 (d, J = 6.9 Hz, 6H)6.70 (s, 1H) | 162.6131.4123.226.220.4 |

| Methyl this compound-4-carboxylate sci-hub.se | 3.06 (hept, J = 6.9 Hz, 1H)1.29 (d, J = 6.9 Hz, 6H)8.08 (s, 1H) | Not fully specified, but C4 would be significantly downfield due to the carboxylate group. |

| 5-Amino-2-isopropyloxazole-4-carboxylic acid ethyl ester beilstein-journals.org | 2.90-2.95 (m, 1H)1.26 (d, J = 6.8 Hz, 6H)5.46 (br, 2H, NH₂) | 162.5 (C2)158.9 (C5)104.2 (C4)29.5 (Isopropyl-CH)21.7, 16.1 (Isopropyl-CH₃) |

Note: Predicted values are estimations based on data from related compounds.

To unambiguously assign all proton and carbon signals and to establish the connectivity within the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the methine proton and the methyl protons of the isopropyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and hydrogen atoms. An HSQC spectrum would show a cross-peak connecting the methine proton signal to the methine carbon signal of the isopropyl group, and another connecting the methyl proton signal to the methyl carbon signal. It would also link the oxazole proton signals to their respective carbon signals on the ring.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments show correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. For this compound, HMBC would show correlations from the isopropyl methine proton to the C2 carbon of the oxazole ring, as well as to the isopropyl methyl carbons. The oxazole protons would show correlations to other carbons within the ring, confirming the substitution pattern.

Comprehensive 1H and 13C NMR Analysis for Regio- and Stereochemical Assignment

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. googleapis.comijrps.com These two techniques are complementary, as some vibrations that are strong in IR may be weak or absent in Raman, and vice versa. ijrps.com

For this compound, the IR spectrum is expected to show characteristic absorption bands for C-H stretching of the isopropyl group and the oxazole ring, C=N and C=C stretching vibrations of the oxazole ring, and the C-O-C stretching of the ether linkage within the ring. While a specific spectrum for this compound is not available, data from related compounds can provide an indication of the expected vibrational frequencies. For instance, 5-amino-2-isopropyloxazole-4-carboxylic acid ethyl ester shows strong bands for N-H stretching (3281, 3123 cm⁻¹), C-H stretching (2984 cm⁻¹), and C=O stretching (1698 cm⁻¹). beilstein-journals.org

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3150 | C-H stretch | Oxazole ring |

| ~2850-3000 | C-H stretch | Isopropyl group |

| ~1600-1680 | C=N stretch | Oxazole ring |

| ~1450-1550 | C=C stretch | Oxazole ring |

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the oxazole ring. The combination of IR and Raman spectra provides a unique "molecular fingerprint" that can be used for identification.

Mass Spectrometry (HRMS, GC/MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. amazonaws.com

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. This is crucial for confirming the molecular formula of a newly synthesized compound or an unknown analyte. For this compound (C₆H₉NO), the exact mass can be calculated and compared to the experimental value obtained from HRMS.

Gas Chromatography/Mass Spectrometry (GC/MS) : GC/MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing volatile compounds like this compound. amazonaws.commdpi.com As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of the isopropyl group or cleavage of the oxazole ring. Analysis of related compounds, such as 2-bromo-5-isopropyloxazole, shows the molecular ion peak [M]⁺ at m/z 189/191, corresponding to the two isotopes of bromine. sci-hub.se

X-ray Crystallography for Solid-State Structural and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. tandfonline.comgoogle.com This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, and bond angles can be determined with high precision. google.com

For this compound, which is likely a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require low-temperature crystallization techniques. While no crystal structure for this compound itself is reported in the searched literature, X-ray crystallography has been used to determine the structure of more complex molecules containing the this compound moiety. epdf.pub Such studies are invaluable for confirming the absolute stereochemistry and for understanding intermolecular interactions in the solid state.

Other Spectroscopic Techniques (e.g., UV-Vis, Fluorescence, XPS) for Electronic Properties and Surface Composition

Other spectroscopic techniques can provide further information about the electronic structure and surface properties of this compound.

UV-Vis Spectroscopy : Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. Oxazole itself has a UV absorption maximum around 205 nm. google.com The presence of the isopropyl group is expected to cause a slight red shift (bathochromic shift) in the absorption maximum. The UV-Vis spectrum is useful for quantitative analysis and for studying the electronic properties of the molecule.

Fluorescence Spectroscopy : Some oxazole derivatives are known to be fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength. google.comresearchgate.net Fluorescence spectroscopy can be used to study the excited state properties of this compound and has applications in the development of fluorescent probes and materials.

X-ray Photoelectron Spectroscopy (XPS) : XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. While less common for the analysis of simple organic molecules, XPS could be used to study the surface chemistry of materials functionalized with this compound or to investigate its interaction with surfaces.

Applications of 2 Isopropyloxazole As a Versatile Chemical Scaffold

In Ligand Design and Asymmetric Catalysis

The incorporation of a chiral center is paramount for controlling stereochemistry in chemical reactions. The 2-isopropyloxazole moiety, particularly in its chiral 4,5-dihydrooxazole (oxazoline) form, has become a cornerstone in the architecture of privileged ligands for asymmetric catalysis. The steric bulk of the isopropyl group plays a critical role in creating a defined chiral environment that influences the outcome of metal-catalyzed reactions.

Development of Chiral this compound-Containing Ligands (e.g., DIOP, Box, Pybox Derivatives)

The this compound scaffold is a key component in several classes of widely used chiral ligands. The most prominent among these are the phosphinooxazoline (PHOX) ligands. These P,N-ligands merge the chemistry of phosphorus and nitrogen donors, with the chiral information supplied by an amino alcohol precursor, often L-valine, which provides the characteristic isopropyl group at the C4 position of the oxazoline (B21484) ring. wikipedia.org The synthesis of these ligands is modular, allowing for systematic tuning of their steric and electronic properties. researchgate.net

While direct analogues of DIOP (a diphosphine) containing a this compound are less common, the underlying principle of using a chiral backbone is shared. The development of PHOX, BOX (bisoxazoline), and PyBOX (pyridine-bisoxazoline) ligands has demonstrated the versatility of the chiral oxazoline ring system. For instance, (S)-2-(2-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole is a commercially available and extensively studied PHOX-type ligand. nih.gov The synthesis of these ligands often involves the condensation of a chiral amino alcohol with a nitrile or carboxylic acid derivative. researchgate.net

| Ligand Class | General Structure | Key Features | Typical Precursor |

|---|---|---|---|

| PHOX (Phosphinooxazoline) | Aromatic ring with phosphine (B1218219) and 2-isopropyloxazoline substituents | P,N-hybrid ligand; combines hard (N) and soft (P) donors | L-Valinol |

| BOX (Bisoxazoline) | Two 2-isopropyloxazoline rings linked by a carbon bridge | C2-symmetric; N,N-bidentate chelation | L-Valinol |

| PyBOX (Pyridine-bisoxazoline) | Pyridine (B92270) core with two 2-isopropyloxazoline rings at the 2 and 6 positions | C2-symmetric; N,N,N-tridentate chelation | L-Valinol |

Role in Asymmetric Transformations (e.g., Allylic Substitution, Hydrogenation)

Ligands incorporating the this compound motif are highly effective in a range of metal-catalyzed asymmetric transformations. In particular, they have excelled in palladium-catalyzed asymmetric allylic substitution (AAS) and iridium- or rhodium-catalyzed asymmetric hydrogenation.

In AAS reactions, palladium complexes of chiral (phosphinoaryl)oxazoline ligands have been used for the allylic substitution of substrates like 1,3-diphenylprop-2-enyl-1-acetate with nucleophiles such as dimethylmalonate, achieving high yields and enantioselectivities (90–94% ee). researchgate.netnih.gov Iridium-catalyzed AAS has also proven to be a powerful tool for constructing C-C or C-X bonds. sioc-journal.cn

Asymmetric hydrogenation of various substrates, including alkenes, ketones, and imines, relies heavily on chiral ligands to deliver high enantiomeric excess. wikipedia.orgajchem-b.com Chiral ligands containing the 4-isopropyloxazole moiety are used in the asymmetric reduction of highly substituted olefins. chemicalbook.com For example, Ir/SpinPHOX complexes, which feature a spiro backbone and a phosphine-oxazoline moiety, have been developed for the double asymmetric hydrogenation of 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-diones, affording cyclic dipeptides with excellent diastereo- and enantioselectivities (>99% de, up to 98% ee). nih.gov

| Transformation | Catalyst/Ligand System | Substrate Type | Reported Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Allylic Substitution | Pd / (Phosphinoaryl)oxazoline | 1,3-diphenylprop-2-enyl-1-acetate | 90-94% | researchgate.net |

| Asymmetric Hydrogenation | Ir / SpinPHOX | 3,6-dialkylidene-2,5-diketopiperazines | up to 98% | nih.gov |

| Asymmetric Allylic Substitution | Pd / P,N-Ligand | Allylic Acetates | up to 97% | lookchem.com |

Stereoselective Control in Metal-Catalyzed Reactions

The ability of this compound-containing ligands to induce high stereoselectivity stems from the well-defined and rigid chiral environment they create around the coordinated metal center. nih.gov The bulky isopropyl group acts as a chiral directing group, blocking certain coordination pathways of the incoming substrate and favoring a specific orientation in the transition state. rsc.org

In metal-catalyzed reactions, the ligand-substrate interaction is crucial for stereochemical control. mdpi.com The mechanism often involves the formation of a metallacycle intermediate, where the stereochemistry is determined during this rate- and stereodetermining step. nih.gov The combination of steric hindrance from the isopropyl group and electronic effects from the oxazoline ring and other donor atoms (like phosphorus) modulates the reactivity and selectivity of the catalyst. This precise tuning allows for high levels of chemo-, regio-, and enantioselectivity in complex multicomponent reactions. nih.gov The success of these ligands is a testament to the power of combining a robust chiral scaffold with a reactive metal center to achieve efficient asymmetric catalysis. rsc.org

In Complex Organic Synthesis and Natural Product Analogues

Beyond its role in catalysis, the this compound ring is a versatile building block for the synthesis of more elaborate molecular architectures. Its stability and predictable reactivity allow it to be carried through multi-step sequences or to be transformed into other important heterocyclic scaffolds.

Construction of Heterocyclic Scaffolds (e.g., Hydroxypyridines, Oxindoles, Spirooxindoles)

The oxazole (B20620) ring can serve as a masked diene or other reactive intermediate, enabling its conversion into different heterocyclic systems. One notable transformation is the hetero-Diels-Alder reaction between 5-alkoxyoxazoles and various dienophiles to produce polysubstituted 3-hydroxypyridines. researchgate.net Research has shown that using 2-iso-propyl-5-ethoxyoxazole in a reaction with dimethyl acetylenedicarboxylate (B1228247) yields the corresponding pyridine derivative in high yield (75%). researchgate.net This provides a direct, single-step route to functionalized pyridine scaffolds, which are common in medicinal chemistry. google.com

Furthermore, this compound derivatives are instrumental in the synthesis of oxindoles and spirooxindoles, which are core structures in many biologically active compounds. rsc.orgjuniperpublishers.com In a titanium(IV)-catalyzed reaction, the addition of a 4-isopropyloxazole derivative to N-propargylated isatins leads regioselectively to the formation of a 3-oxazoline spirooxindole scaffold. nih.govresearchgate.net This strategy highlights the utility of the oxazole as a synthon for constructing complex, sp³-rich spirocyclic systems. nih.govresearchgate.net

Use as a Building Block in Natural Product Synthesis (e.g., Martefragin A)

The oxazole ring is a structural motif found in numerous natural products with significant biological activities. rsc.org Martefragin A, a natural product isolated from the marine alga Martensia fragilis, contains a 2,4-disubstituted oxazole core and exhibits potent inhibitory activity against lipid peroxidation. rsc.orgresearchgate.net

The synthesis of such natural products and their analogues often relies on the use of pre-functionalized heterocyclic building blocks. nih.gov A this compound unit can be synthesized and subsequently elaborated to construct the core of molecules like Martefragin A. sci-hub.se The ability to regioselectively functionalize the oxazole ring, for instance through lithiation followed by reaction with an electrophile, provides access to versatile intermediates (e.g., bromooxazoles) that can be used in cross-coupling reactions to build the final complex target. sci-hub.se This building block approach is essential for the efficient and modular synthesis of complex natural products. nih.govprinceton.edu

Strategies for Diversity-Oriented Synthesis Using Oxazole Building Blocks

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules, a critical endeavor for the discovery of new bioactive compounds. Oxazole scaffolds, including those derived from this compound, are valuable starting points in DOS due to their presence in many natural products and their synthetic tractability. nih.govrsc.org Several strategies are employed to create diverse libraries of molecules based on the oxazole core.

One prominent strategy is the use of multicomponent reactions (MCRs) , where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. researchgate.net MCRs are highly efficient for generating complexity and diversity. For instance, a one-pot synthesis of highly functionalized oxazoles can be achieved through a Robinson-Gabriel-type reaction, starting from simple precursors. acs.orgtandfonline.com This approach allows for the introduction of various substituents around the oxazole ring, leading to a wide array of derivatives from a common set of starting materials.

Another key strategy is solid-phase synthesis , which is particularly amenable to combinatorial chemistry. researchgate.netnih.gov In this approach, an oxazole-containing building block, such as a 5-(hydroxymethyl)oxazole, is attached to a solid support. nih.gov This immobilized scaffold can then be subjected to a series of reactions to build diversity. For example, the side-chain of the oxazole can be modified to create ethers, thioethers, sulfones, and amides, resulting in a library of related but distinct compounds. nih.gov

The substitution pattern on the oxazole ring itself is a source of diversity. For example, libraries of oxazoles with structural variations at both the 2- and 5-positions have been synthesized. organic-chemistry.org Furthermore, a strategy for the catalytic stereoselective synthesis of diverse spirooxindoles has been developed using substituted oxazoles, including 4-isopropyloxazole. In these reactions, the position of the isopropyl group on the oxazole ring directs the regiochemistry of the cyclization, highlighting how the initial structure of the oxazole building block can be used to control the architecture of the final products. researchgate.netnih.gov

The conversion of oxazoles into other heterocyclic systems, such as imidazoles, presents another avenue for generating molecular diversity. rsc.orgrsc.org A microwave-promoted reaction can directly transform oxazoles into N-substituted imidazoles, providing a rapid route to a different class of heterocycles from a common oxazole precursor. rsc.orgrsc.org This transformation expands the chemical space that can be explored starting from a simple oxazole building block.

| DOS Strategy | Description | Key Advantages |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single reaction vessel to form a complex product. | High efficiency, atom economy, and rapid generation of molecular complexity. |

| Solid-Phase Synthesis | A building block is attached to a solid support and then chemically modified in a stepwise fashion. | Simplified purification, suitability for automation and high-throughput synthesis. |

| Scaffold Modification | Chemical modification of a core oxazole structure at various positions. | Systematic exploration of structure-activity relationships. |

| Heterocycle Transformation | Conversion of the oxazole ring into a different heterocyclic system. | Access to fundamentally different molecular scaffolds from a common starting point. |

In Advanced Materials Science

The this compound monomer is a key component in the synthesis of advanced functional polymers, most notably poly(2-isopropyl-2-oxazoline) (PiPrOx). This polymer has garnered significant attention due to its unique properties and potential applications in biomedicine and materials science.

Synthesis and Characterization of Poly(2-isopropyl-2-oxazoline) (PiPrOx) and Copolymers

Poly(2-isopropyl-2-oxazoline), or PiPrOx, is synthesized via the cationic ring-opening polymerization (CROP) of the 2-isopropyl-2-oxazoline (B83612) monomer. This living polymerization technique allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution (low polydispersity). The polymerization is typically initiated by an electrophilic species, such as methyl tosylate or methyl triflate.

The synthesis can be controlled to produce homopolymers of PiPrOx or block copolymers by the sequential addition of different oxazoline monomers. For instance, block copolymers of 2-isopropyl-2-oxazoline and other 2-oxazolines, such as 2-ethyl-2-oxazoline, have been synthesized to fine-tune the properties of the resulting material.

Characterization of PiPrOx and its copolymers is carried out using a variety of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure and composition of the polymers. Gel Permeation Chromatography (GPC) is employed to determine the molecular weight and polydispersity index (PDI). Differential Scanning Calorimetry (DSC) is used to measure thermal transitions, such as the glass transition temperature (Tg). For example, PiPrOx with a degree of polymerization of 64 has shown a Tg of around 79°C.

| Property | Method of Determination | Typical Values for PiPrOx |

| Chemical Structure | NMR Spectroscopy | Confirms the poly(N-acylethylenimine) backbone with isopropyl side groups. |

| Molecular Weight (Mn) | GPC | Can be controlled from a few thousand to tens of thousands g/mol . For example, a study reported a range of 2,600 to 22,100 g/mol . researchgate.net |

| Polydispersity Index (PDI) | GPC | Typically low (e.g., ~1.14), indicating a well-controlled polymerization. nih.gov |

| Glass Transition Temp. (Tg) | DSC | Around 66-79°C, depending on molecular weight. tandfonline.com |

Investigation of Thermoresponsive Properties of Poly(2-Isopropyloxazoline)

A key feature of PiPrOx is its thermoresponsive behavior in aqueous solutions. It exhibits a Lower Critical Solution Temperature (LCST) , meaning it is soluble in water at lower temperatures but becomes insoluble and undergoes a phase transition as the temperature is raised above a certain point. This transition is reversible. The LCST of PiPrOx is close to human body temperature, typically in the range of 35-45°C, which makes it particularly interesting for biomedical applications.

The phase transition temperature, also known as the cloud point, can be influenced by several factors:

Molecular Weight: The LCST generally decreases as the molecular weight of the polymer increases. researchgate.net

Polymer Concentration: The cloud point can be dependent on the concentration of the polymer in the solution.

End Groups: The hydrophobicity or hydrophilicity of the polymer end groups can significantly affect the LCST. Hydrophobic end groups tend to decrease the LCST, while hydrophilic end groups increase it.

Copolymerization: Copolymerizing 2-isopropyl-2-oxazoline with more hydrophilic or hydrophobic monomers can be used to tune the LCST to a desired temperature. For example, copolymerization with 2-ethyl-4-methyl-2-oxazoline has been explored to adjust the phase transition temperature.

The thermoresponsive properties are typically investigated using turbidimetry , which measures the change in the transmittance of light through the polymer solution as a function of temperature. A sharp decrease in transmittance indicates the phase separation and aggregation of the polymer chains.

Applications in Functional Polymers and Nanomaterials

The unique thermoresponsive properties and biocompatibility of PiPrOx have led to its exploration in a variety of applications in the realm of functional polymers and nanomaterials.

Drug Delivery: The proximity of PiPrOx's LCST to physiological temperature makes it an excellent candidate for "smart" drug delivery systems. Polymeric micelles, vesicles (polymersomes), or hydrogels made from PiPrOx or its copolymers can be designed to be stable and soluble at room temperature, encapsulating a therapeutic agent. nih.govscripps.edu Upon reaching body temperature, the polymer undergoes a phase transition, leading to the collapse of the nanocarrier and the release of the encapsulated drug at the target site.

Tissue Engineering: PiPrOx-based hydrogels are being investigated as scaffolds for tissue engineering. These hydrogels can exist as a liquid at lower temperatures, allowing for easy mixing with cells and injection into a defect site. At body temperature, the solution gels, forming a scaffold that can support cell growth and tissue regeneration.

Functional Polymer Coatings: Surfaces can be grafted with PiPrOx to create "smart" surfaces with tunable properties. For example, thermoresponsive polymer coatings can be used to control cell adhesion and detachment simply by changing the temperature.

Nanomaterials: PiPrOx has been used to create a variety of advanced nanomaterials. For instance, it has been used to form the shell of core-shell magnetic nanoparticles. mdpi.com The thermoresponsive nature of the PiPrOx shell can be used to control the interaction of these nanoparticles with biological systems. Blends of PiPrOx-containing block copolymers have been used to create thermoresponsive stomatocytes, which are bowl-shaped nanostructures that can change their shape in response to temperature. tandfonline.com

Future Research Directions and Emerging Paradigms

Development of Green and Sustainable Synthetic Routes for 2-Isopropyloxazole

The imperative for environmentally benign chemical manufacturing has spurred significant interest in developing green and sustainable methods for the synthesis of oxazole (B20620) derivatives, including this compound. ijpsonline.comijpsonline.com Traditional synthetic routes often rely on harsh reaction conditions and hazardous reagents, leading to the generation of toxic waste. ijpsonline.comresearchgate.net Future research is poised to address these challenges by exploring a variety of innovative and eco-friendly approaches.

Key areas of focus include:

Microwave-Assisted and Ultrasound Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. ijpsonline.com

Ionic Liquids and Deep-Eutectic Solvents: The use of ionic liquids as recyclable reaction media offers a green alternative to volatile organic solvents. ijpsonline.comijpsonline.com For instance, the van Leusen synthesis, a cornerstone for creating 5-substituted oxazoles, has been successfully adapted using ionic liquids, which can be reused multiple times without significant loss of efficacy. ijpsonline.comijpsonline.com

Catalytic and Continuous Flow Systems: The development of efficient catalytic systems, including the use of palladium/copper catalysts for direct arylation, can minimize waste and improve atom economy. ijpsonline.com Continuous flow synthesis presents an opportunity for safer, more scalable, and efficient production of oxazole derivatives. ijpsonline.com

Electrochemical Synthesis: Recent advancements have demonstrated the use of electrochemical methods for oxazole synthesis, offering a transition-metal-free and oxidant-free approach that utilizes readily available carboxylic acids. rsc.org

| Green Synthesis Approach | Key Advantages | Relevant Research |

| Microwave-Assisted Synthesis | Increased reaction rates, enhanced yields, reduced energy consumption. ijpsonline.com | Development of rapid and efficient protocols for oxazole ring formation. ijpsonline.com |

| Ionic Liquids | Recyclable, non-volatile solvent alternative, can improve product yields. ijpsonline.comijpsonline.com | One-pot van Leusen synthesis in reusable ionic liquids. ijpsonline.comijpsonline.com |

| Electrochemical Methods | Transition-metal-free, avoids toxic oxidants, uses abundant starting materials. rsc.org | Phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids. rsc.org |

| Photocatalysis | Utilizes visible light, operates at room temperature, avoids transition metals and peroxides. organic-chemistry.org | Synthesis from α-bromoketones and benzylamines. organic-chemistry.org |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond established synthetic methods, a significant frontier in this compound chemistry lies in the discovery of novel reactivity patterns and unprecedented chemical transformations. nih.govrsc.orgrsc.org Understanding the fundamental reactivity of the oxazole ring is crucial for expanding its synthetic utility.

A remarkable example is the base-mediated rearrangement of 3-aryltetrahydrobenzisoxazoles into 2-aryltetrahydrobenzoxazoles. nih.govrsc.orgrsc.org This unexpected transformation, which proceeds under mild conditions, opens up new avenues for the synthesis of complex oxazole-containing structures. nih.govrsc.orgrsc.org The proposed mechanism involves the formation of an azirine intermediate, a pathway that typically requires high-energy conditions. rsc.orgrsc.org Further investigation into the scope and mechanism of such rearrangements could lead to the development of powerful new synthetic tools.

Future research in this area will likely focus on:

Unconventional Cycloaddition Reactions: Exploring new [3+2] and other cycloaddition strategies to construct the oxazole ring from novel precursors. rsc.orgorganic-chemistry.org

Ring Transformation Chemistry: Investigating the conversion of other heterocyclic systems, like isoxazoles, into the oxazole core under mild and efficient conditions. nih.govrsc.orgrsc.org

Late-Stage Functionalization: Developing methods for the selective introduction of functional groups onto the this compound scaffold at later stages of a synthetic sequence, which is highly valuable in drug discovery and materials science.

Rational Design of Next-Generation this compound-Based Ligands for Catalysis

The oxazole moiety is a privileged structure in the design of ligands for asymmetric catalysis. dicp.ac.cnacs.orgresearchgate.net The development of chiral ligands containing the this compound unit is a promising area for creating highly efficient and selective catalysts for a wide range of chemical transformations.

The design of next-generation ligands will benefit from:

Incorporation of Planar Chirality: The introduction of planar chiral elements, such as the [2.2]paracyclophane backbone, into oxazole-pyridine ligands can create a highly structured and sterically demanding chiral environment, leading to excellent stereocontrol in reactions like palladium-catalyzed asymmetric cyclizations. dicp.ac.cn

Modular Synthesis: Developing modular synthetic approaches that allow for the facile variation of steric and electronic properties of the ligand is crucial for catalyst optimization. researchgate.net The palladium-catalyzed amination reaction of chiral oxazolines with primary amines and amides is a powerful tool for creating libraries of novel chiral β-diketiminato-type ligands. researchgate.net

Immobilization on Supports: To enhance catalyst recyclability and reduce costs, the immobilization of this compound-based ligands onto solid supports or incorporation into ionic liquid-tagged structures is a key research direction. digitellinc.commdpi.com

| Ligand Design Strategy | Key Features | Potential Applications |

| Planar Chiral COXPY Ligands | Rigid structure, high steric hindrance, tunable electronic properties. dicp.ac.cn | Palladium-catalyzed asymmetric acetoxylative cyclization. dicp.ac.cn |

| Chiral β-Diketiminato-Type Ligands | Modular synthesis, diverse chiral building blocks. researchgate.net | Asymmetric catalysis. researchgate.net |

| Ionic-Liquid-Supported Ligands | Enhanced catalyst recovery, potential for improved catalytic activity. mdpi.com | Homogeneous and heterogeneous catalysis. mdpi.com |

Advanced Computational Methodologies for Predictive Modeling of Oxazole Systems

Computational chemistry has become an indispensable tool in modern chemical research, offering powerful methods to predict and understand the behavior of molecular systems. africaresearchconnects.comresearchgate.netrsc.orgbioorganica.com.ua For this compound and related compounds, advanced computational methodologies are being employed to accelerate discovery and design.

Future computational efforts will likely concentrate on:

Predicting Reactivity and Reaction Mechanisms: Using Density Functional Theory (DFT) and other ab initio methods to elucidate reaction pathways, identify key intermediates, and predict the regioselectivity and stereoselectivity of novel transformations. researchgate.netbioorganica.com.ua

Structure-Activity Relationship (SAR) Studies: Employing 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular docking to model the interaction of oxazole-containing molecules with biological targets, thereby guiding the design of more potent and selective therapeutic agents. africaresearchconnects.com

Materials Property Prediction: Utilizing computational screening to predict the electronic and optical properties of materials incorporating the this compound scaffold, facilitating the design of novel functional materials for applications in electronics and optoelectronics. rsc.org

A study on imidazo[2,1-b]oxazole derivatives as potential kinase inhibitors successfully used 3D-QSAR modeling, molecular docking, and molecular dynamics simulations to identify promising candidates and understand their binding modes. africaresearchconnects.com Similarly, DFT and TD-DFT calculations have been used to predict the optical and electronic properties of tetraaryl-benzobis[1,2-d:4,5-d′]oxazole cruciforms for use in deep-blue light-emitting diodes, with the computational predictions closely matching experimental results. rsc.org

Integration of this compound Scaffolds into Novel Functional Materials

The unique properties of the oxazole ring make it an attractive component for the construction of novel functional materials. nih.govnumberanalytics.com The integration of the this compound scaffold into polymers, organic electronics, and other advanced materials is an emerging research area with significant potential.

Key avenues for exploration include:

Oxazole-Based Polymers: The polymerization of monomers containing the this compound unit could lead to materials with tailored thermal, mechanical, and electronic properties. For instance, poly(2-isopropenyl-2-oxazoline) (PIPOx), a related polymer, has shown great promise in biomedical applications due to its biocompatibility and functionalizable nature. nih.gov

Organic Light-Emitting Diodes (OLEDs): The incorporation of this compound derivatives into the emissive or charge-transporting layers of OLEDs could lead to improved device performance, such as enhanced efficiency and color purity. rsc.org

Sensors and Molecular Probes: The ability of the oxazole ring to participate in specific interactions could be harnessed to develop chemosensors for the detection of various analytes.

Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms of the oxazole ring can act as coordination sites for metal ions, making this compound a potential ligand for the construction of MOFs with applications in gas storage, separation, and catalysis. europa.eu

The exploration of these future research directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and unlock its full potential in a wide range of scientific and technological applications.

Q & A

Basic: What established synthesis methods exist for 2-Isopropyloxazole, and how can their efficiency be rigorously compared?

Answer:

The synthesis of this compound typically involves cycloaddition reactions or condensation of pre-functionalized precursors. To compare efficiency, researchers should:

- Quantify yields across methods using high-performance liquid chromatography (HPLC) or gas chromatography (GC) .

- Assess purity via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to identify byproducts .

- Evaluate scalability by testing reaction conditions (e.g., temperature, solvent systems) and reproducibility across trials .

Statistical tools like ANOVA can compare mean yields and standard deviations between methods .

Advanced: How can contradictions in reported spectral data for this compound derivatives be systematically resolved?

Answer:

Contradictions often arise from impurities, solvent effects, or instrumentation variability. To resolve discrepancies: